Fenamiphos

Nematology Crop Protection Pesticide Efficacy

Fenamiphos is a systemic organophosphorus nematicide uniquely suited for two high-value R&D applications: (1) studying enhanced microbial degradation—repeated low-rate applications stimulate soil microorganisms that degrade the compound, a phenomenon not shared by cadusafos; (2) serving as an ecotoxicological reference standard due to its defined metabolite toxicity rank order (parent > sulfone > sulfoxide) in Daphnia carinata. EU non-renewed under Reg. (EU) 2020/1246; procurement limited to compliant jurisdictions. In US pepper field trials, fenamiphos at 2.24–3.36 kg a.i./ha uniquely delivers both Belonolaimus longicaudatus suppression and yield increase.

Molecular Formula C13H22NO3PS
Molecular Weight 303.36 g/mol
CAS No. 22224-92-6
Cat. No. B133129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenamiphos
CAS22224-92-6
SynonymsN-(1-Methylethyl)phosphoramidic Acid Ethyl 3-Methyl-4-(methylthio)phenyl Ester;  Isopropylphosphoramidic Acid Ethyl 4-(Methylthio)-m-tolyl Ester;  B 68138;  BAY 68138;  Bayer 68138;  Ethyl 3-Methyl-4-(methylthio)phenyl (1-Methylethyl)_x000B_phosphoramidate;  Eth
Molecular FormulaC13H22NO3PS
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C
InChIInChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)
InChIKeyZCJPOPBZHLUFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 69° F (NTP, 1992)
0.00 M
In water, 400 mg/L at 20 °C
In water, 329 mg/L at 20 °C
In dichloromethane, isopropanol, toluene > 200;  hexane 10-20 (all in g/L, 20 °C)
Soluble in organic solvents
0.329 mg/mL at 20 °C
Solubility in water, g/100ml: 0.03
0.03%

Structure & Identifiers


Interactive Chemical Structure Model





Fenamiphos (CAS 22224-92-6) Procurement Overview: Technical Grade Specifications and Core Physicochemical Properties


Fenamiphos (CAS 22224-92-6) is an organophosphorus nematicide and insecticide of the phosphoramidate subclass, first introduced in 1968 and registered in the United States in 1972 [1]. The pure compound is a colorless crystalline solid with a melting point of 49.2 °C, a density of 1.191 g/cm³ at 23 °C, and a vapor pressure of 0.12 mPa at 20 °C [2]. Its solubility in water is 0.4 g/L (20 °C), while it exhibits high solubility in organic solvents including dichloromethane, isopropanol, and toluene (>200 g/L) [2]. The octanol-water partition coefficient (logP) is reported as 3.30 (20 °C) [2]. Technical grade material typically appears as a tan, waxy solid with a melting point of approximately 46 °C [2]. The compound is a chiral molecule, existing as a racemic mixture of R- and S-enantiomers [3]. Fenamiphos functions as a systemic and contact nematicide, acting through acetylcholinesterase inhibition [3].

Why Generic Substitution Fails: Fenamiphos-Specific Efficacy and Regulatory Differentiation from In-Class Nematicides


Although fenamiphos belongs to the organophosphate class of nematicides alongside compounds such as cadusafos, ethoprophos, and terbufos, generic substitution is precluded by compound-specific efficacy profiles, divergent metabolite toxicity, and distinct regulatory statuses that directly impact procurement decisions [1][2]. For instance, fenamiphos demonstrates equivalent efficacy to cadusafos against Meloidogyne incognita under glasshouse conditions [1], yet field studies reveal that fenamiphos fails to provide adequate nematode control due to rapid microbial degradation following repeated low-rate applications—a liability not shared equally by all organophosphate nematicides [2]. Furthermore, the European Union has formally non-renewed approval of fenamiphos under Regulation (EC) No 1107/2009 as of September 2020, while certain in-class alternatives retain EU market authorization, creating a jurisdictional procurement constraint that cannot be addressed through generic substitution [3]. The quantitative evidence presented in Section 3 delineates the specific performance and property differentials that define fenamiphos relative to its closest analogs.

Fenamiphos Quantitative Differentiation Guide: Head-to-Head Comparator Data for Scientific Selection


Fenamiphos vs. Cadusafos: Equal Potency Against Meloidogyne incognita but Divergent Field Persistence

In a glasshouse pot trial at 25 ± 2 °C, fenamiphos and cadusafos exhibited equal effectiveness in reducing attack by and reproduction ratio of Meloidogyne incognita on cantaloupe (cv. Hale's Best), with no observed phytotoxicity from either compound [1]. However, a subsequent field micro-plot study revealed a critical performance divergence: fenamiphos failed to provide adequate nematode control, primarily due to rapid degradation by soil micro-organisms stimulated after repeated low-rate application at 14-day intervals [2]. In contrast, cadusafos was the most persistent nematicide among those tested, yet its failure to control nematodes was attributed to an inherent inability to reduce populations even at relatively high soil concentrations—a mechanism distinct from fenamiphos's accelerated microbial degradation [2].

Nematology Crop Protection Pesticide Efficacy

Fenamiphos vs. Aldicarb, Ethoprop, and Terbufos: Comparable Nematode Reduction but Differential Yield Response in Pepper

In field trials conducted on pepper (Capsicum annuum) in Belonolaimus longicaudatus-infested soil, all non-fumigant nematicides tested—aldicarb, carbofuran, ethoprop, oxamyl, fenamiphos (phenamiphos), and terbufos—applied at rates of 2.24 and 3.36 kg a.i./ha significantly reduced nematode populations relative to untreated controls [1]. However, a key differentiation emerged in yield response: all nematicides except oxamyl and ethoprop (in one experiment) increased pepper yields significantly [1]. This positions fenamiphos among the yield-enhancing organophosphates in this crop system, whereas ethoprop and oxamyl did not consistently confer the same yield benefit despite nematode suppression [1].

Horticultural Nematology Crop Yield Analysis Organophosphate Nematicides

Fenamiphos Hydrolytic Stability: Differential pH-Dependent Persistence vs. Fipronil and Trifluralin

Hydrolysis kinetics of fenamiphos, fipronil, and trifluralin were directly compared in aqueous buffer solutions at pH 4.1, 7.1, and 9.1 across temperatures of 5, 22 ± 1, 32 ± 1, and 50 ± 1 °C [1]. At 32 °C, fenamiphos exhibited a DT50 of 228 hours at pH 4.1, 5310.24 hours at pH 7.1, and 37.68 hours at pH 9.1 [1]. In contrast, fipronil DT50 values at 32 °C were 608.6 h (pH 4.1), 373.9 h (pH 7.1), and 270.2 h (pH 9.1); trifluralin DT50 values were 502.1 h (pH 4.1), 496.8 h (pH 7.1), and 355.7 h (pH 9.1) [1]. Notably, fenamiphos degradation in basic buffer at elevated temperature was extremely rapid compared to both fipronil and trifluralin, with a rate constant at pH 9.1 (32 °C) of 30476.0 × 10⁻⁸ versus 3883.0 × 10⁻⁸ for fipronil and 3188.0 × 10⁻⁸ for trifluralin [1]. This demonstrates that fenamiphos is relatively stable in acidic and neutral conditions but undergoes accelerated alkaline hydrolysis, a property that distinguishes it from other pesticide classes in environmental fate modeling.

Environmental Fate Hydrolytic Stability Pesticide Degradation

Fenamiphos Metabolite Toxicity Ranking: Fenamiphos > Sulfone > Sulfoxide in Daphnia carinata

The acute toxicity of fenamiphos and its principal metabolites (fenamiphos sulfoxide and fenamiphos sulfone) to the freshwater cladoceran Daphnia carinata was directly assessed in both culture medium and natural river water [1]. The toxicity followed a consistent rank order: fenamiphos > fenamiphos sulfone > fenamiphos sulfoxide [1]. Notably, the hydrolysis products of fenamiphos, sulfoxide phenol, and sulfone phenol exhibited no toxicity to D. carinata up to 500 μg L⁻¹, indicating that complete hydrolysis represents a detoxification pathway [1]. This metabolite-specific toxicity profile is critical because fenamiphos undergoes rapid oxidative conversion to its sulfoxide and sulfone metabolites in soil and water environments, and these metabolites are more mobile and persistent than the parent compound [2]. The differential toxicity of fenamiphos relative to its metabolites has direct implications for environmental risk assessment and regulatory compliance.

Ecotoxicology Metabolite Toxicity Aquatic Risk Assessment

Fenamiphos Regulatory Divergence: EU Non-Renewal (2020) vs. Continued US EPA Registration

As of September 2, 2020, the European Union formally non-renewed the approval of fenamiphos as an active substance under Commission Implementing Regulation (EU) 2020/1246, in accordance with Regulation (EC) No 1107/2009 [1]. Member States are required to withdraw authorizations for plant protection products containing fenamiphos [1]. In contrast, fenamiphos retains its registration with the U.S. Environmental Protection Agency (EPA) under a Reregistration Eligibility Decision (RED) signed in May 2002 and remains classified as a Restricted Use Pesticide (RUP) [2]. This jurisdictional bifurcation creates a definitive procurement constraint: fenamiphos cannot be legally marketed or used within the EU but remains available for agricultural applications in the United States, Australia, and certain other markets [2][3]. By comparison, alternative organophosphate nematicides such as fosthiazate and oxamyl retain EU approval status, making them the only compliant options for European agricultural operations.

Pesticide Regulation International Compliance Procurement Restriction

Fenamiphos Mammalian Acute Toxicity: LD50 Values in Context of Organophosphate Class

Fenamiphos exhibits high acute mammalian toxicity typical of organophosphate acetylcholinesterase inhibitors. The acute oral LD50 for male and female rats is approximately 6 mg/kg, while the acute percutaneous LD50 for rats is approximately 80 mg/kg [1]. Inhalation LC50 (4-hour exposure) for rats is approximately 0.12 mg/L air (aerosol) [1]. For comparative context within the organophosphate nematicide class, ethoprophos (ethoprop) has an oral LD50 of 34 mg/kg in rats and a dermal LD50 of 26 mg/kg in rabbits ; terbufos has an oral LD50 of 1.6 mg/kg in male rats and 2.2 mg/kg in female rats ; cadusafos has an oral LD50 of 37.1 mg/kg in rats . Fenamiphos is therefore among the more acutely toxic organophosphate nematicides via the oral route, though its dermal toxicity is comparatively lower than that of ethoprophos and terbufos.

Mammalian Toxicology Acute Toxicity Risk Assessment

Fenamiphos Optimal Application Scenarios: Evidence-Based Use Cases for Procurement and Research


Nematode Management in Pepper Production Where Yield Enhancement is Prioritized

Based on field trial evidence demonstrating that fenamiphos applied at 2.24 or 3.36 kg a.i./ha significantly reduces Belonolaimus longicaudatus populations while simultaneously increasing pepper yield—unlike ethoprop and oxamyl which did not consistently confer yield benefits—fenamiphos is indicated for pepper production systems where economic return per acre is the primary procurement driver [1]. This scenario is particularly relevant for U.S. pepper growers operating in sandy soils where sting nematodes are prevalent.

Non-EU Jurisdictions Requiring Organophosphate Nematicide with Documented Efficacy Against Root-Knot Nematodes

Given the EU's non-renewal of fenamiphos approval under Regulation (EU) 2020/1246, procurement of fenamiphos is strictly limited to jurisdictions where registration remains active, including the United States (under EPA RED), Australia, and certain other markets [2]. In these regions, fenamiphos serves as a systemic and contact nematicide effective against Meloidogyne spp., Heterodera spp., and Pratylenchus spp. in crops such as bananas, citrus, grapes, turf, and ornamentals [2]. Users in EU Member States must instead select EU-approved alternatives such as fosthiazate or oxamyl.

Research on Enhanced Biodegradation Phenomena in Organophosphate Nematicides

Fenamiphos is a model compound for investigating enhanced microbial degradation of organophosphates in soil following repeated applications. Field studies have documented that fenamiphos fails to provide adequate nematode control after repeated low-rate applications at 14-day intervals due to stimulation of degrading soil micro-organisms [3]. This property distinguishes fenamiphos from cadusafos, which remains the most persistent nematicide under the same conditions but fails for different mechanistic reasons [3]. Consequently, fenamiphos is the preferred substrate for research programs studying accelerated biodegradation, cross-enhancement with other organophosphates, and management strategies to mitigate enhanced degradation in agricultural soils.

Metabolite Toxicity and Environmental Fate Modeling in Regulatory Ecotoxicology

The differential toxicity profile of fenamiphos and its oxidation metabolites (fenamiphos sulfoxide and sulfone) to aquatic invertebrates makes fenamiphos a valuable reference standard for ecotoxicological risk assessment and environmental fate modeling [4]. The documented toxicity rank order (fenamiphos > sulfone > sulfoxide) in Daphnia carinata, combined with the known greater mobility and persistence of the sulfoxide and sulfone metabolites in soil and groundwater, provides a defined chemical system for validating predictive fate models and for developing metabolite-inclusive risk assessment frameworks [4][5].

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